molecular formula C13H16N2O2 B1302791 Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 845866-59-3

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1302791
CAS No.: 845866-59-3
M. Wt: 232.28 g/mol
InChI Key: SFFOUMARWDXTDD-UHFFFAOYSA-N
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Description

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chiral, bridged bicyclic diamine derivative that serves as a crucial synthetic intermediate and building block in organic chemistry and drug discovery. This compound features a rigid, conformationally restricted scaffold that is highly valuable for designing novel bioactive molecules . In medicinal chemistry, the 2,5-diazabicyclo[2.2.1]heptane structure is a well-established pharmacophore used to create potent drug candidates . Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. For instance, it can be used to generate the N-Boc protected variant, (1S,4S)-2-tert-Butoxycarbonyl-2,5-diazabicyclo[2.2.1]heptane, which is a direct starting material for the multicomponent synthesis of innovative pharmacologically active compounds . Literature has demonstrated that derivatives of this diazabicycloheptane core exhibit significant in vitro antiproliferative activity against various human cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancers . Some synthesized derivatives have been shown to induce apoptosis via the caspase-dependent pathway without triggering undesirable necrotic cell death, indicating potential for developing safer antitumor agents with greater selectivity . Furthermore, the scaffold has been successfully incorporated into hybrid molecules, such as dithiocarbamate-nitrostyrene hybrids, enhancing their profile as apoptotic inducers against cervical cancer cells . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFOUMARWDXTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375404
Record name benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-59-3
Record name Phenylmethyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Synthesis Using Protected Intermediates

A representative method involves the preparation of a tert-butyl-protected diazabicycloheptane intermediate, followed by functionalization to introduce the benzyl carboxylate group:

  • Starting with (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, the compound is dissolved in dichloromethane and cooled in an ice bath.
  • Di-tert-butyl dicarbonate is added portion-wise, followed by triethylamine to facilitate carbamate formation.
  • The reaction mixture is warmed to room temperature and stirred until completion (monitored by TLC).
  • The product is isolated by aqueous workup, drying, and vacuum concentration, yielding a white solid with approximately 90% yield.
  • Subsequent steps involve catalytic reactions (e.g., with MgO in methanol) and addition of reagents like carbon disulfide to form derivatives, which can be purified by column chromatography.

This method is scalable from millimolar to gram scale with consistent yields and purity.

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)

An alternative approach starts from chiral pool amino acids such as L-4-hydroxyproline:

  • The amino acid undergoes a Strecker reaction to introduce an aminonitrile group.
  • Intramolecular nucleophilic cyclization follows, forming the diazabicycloheptane ring system.
  • This tandem sequence efficiently produces optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid derivatives.
  • The aminonitrile intermediate can be further converted to the benzyl ester via standard esterification protocols.

This method is notable for its stereochemical precision and scalability, enabling the production of building blocks for peptide synthesis and drug discovery.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Protection of amine groups Di-tert-butyl dicarbonate, triethylamine, DCM, 0°C to RT High yield (~90%), monitored by TLC
Catalytic functionalization MgO catalyst, methanol, 0°C to RT Enables further derivatization
Strecker reaction Aldehyde, ammonium chloride, cyanide source Forms aminonitrile intermediate
Intramolecular cyclization Intramolecular nucleophilic attack, mild heating Forms diazabicycloheptane ring
Esterification Benzyl alcohol, acid catalyst or coupling agents Converts carboxylic acid to benzyl ester

Research Findings and Analysis

  • The multicomponent synthesis approach allows for the introduction of various substituents on the diazabicycloheptane scaffold, facilitating the generation of derivatives with tailored properties.
  • The STRINC method provides a stereoselective route to optically pure bicyclic amino acid derivatives, which are valuable intermediates for further functionalization, including benzyl ester formation.
  • Catalytic conditions using mild bases and nucleophiles (e.g., sodium methoxide) enable selective transformations without compromising the bicyclic core integrity.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR spectroscopy (¹H NMR, 600 MHz) ensure high purity and correct stereochemistry.
  • The benzyl ester group is typically introduced in the final steps to protect the carboxylate functionality and improve compound stability and handling.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield (%) Stereochemical Control Scalability
Multicomponent synthesis (1S,4S)-2-benzyl-2,5-diazabicycloheptane Protection (Boc), catalytic functionalization, purification ~90 High Gram scale feasible
STRINC (Strecker + cyclization) L-4-hydroxyproline (chiral pool) Strecker reaction, intramolecular cyclization, esterification Moderate to high Excellent Scalable

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl diazabicycloheptane compounds.

Scientific Research Applications

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core structure allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-Carboxylate

  • Structure : Replaces the benzyl group with a tert-butyl ester.
  • Properties :
    • Molecular Weight : 198.26 g/mol (vs. 289.4 g/mol for the benzyl compound’s free amine form) .
    • Melting Point : 74–76°C .
    • Optical Rotation : [α]D20 = −44° (c = 1, chloroform) .
  • Applications : Widely used as a protecting group in peptide synthesis due to its stability under acidic conditions .
  • Safety : Air-sensitive and insoluble in water; hazards include skin/eye irritation (H315, H319) .

(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

  • Structure : Benzyl-substituted derivative with a dihydrobromide salt.
  • Properties: Molecular Weight: Not explicitly stated, but the free base has MW 289.4 g/mol . Storage: Requires dry storage at 2–8°C .
  • Applications : Key intermediate in synthesizing nAChR partial agonists for depression treatment .
  • Commercial Availability : Priced at €84.00/g (98% purity) .

Bicyclic Framework Variants

Benzyl 2,5-Diazabicyclo[4.1.0]heptane-2-Carboxylate Hydrochloride

  • Structure : Features a larger [4.1.0] bicyclo system instead of [2.2.1].
  • Impact : Increased ring strain alters reactivity and solubility.
  • Applications: Limited data, but structural analogs are explored in drug discovery for unique conformational properties .

tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-Carboxylate

  • Structure : [3.2.1] bicyclo system with nitrogen at positions 3 and 7.
  • Similarity Score : 0.98 (vs. This compound) .
  • Impact : Reduced steric hindrance compared to [2.2.1] systems, enhancing substrate accessibility in catalysis .

Functional Group Modifications

Trifluoromethyl-Substituted Derivatives

  • Example : tert-Butyl (1S,4S)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
  • Synthesis : Reacted with cesium fluoride in DMSO at 120°C (18h yield: ~51%) .
  • Applications : Improved lipophilicity and metabolic stability for CNS-targeted drugs .

Hydroxy-Benzophenone Hybrids

  • Example : 1,1-Dimethylethyl (1S,4S)-3-[hydroxy[bis(3-trifluoromethylphenyl)]methyl]-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
  • Properties : Enhanced selectivity for α4β2-nAChR due to trifluoromethyl groups .
  • Purification : Requires flash chromatography (toluene/diethyl ether) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Bicyclo System Substituent Key Applications Reference
This compound 289.4 (free amine) [2.2.1] Benzyl ester nAChR ligand synthesis
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 198.26 [2.2.1] tert-Butyl ester Protecting group, intermediate
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate HCl N/A [4.1.0] Benzyl ester Experimental drug discovery
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide N/A [2.2.1] Benzyl, HBr salt Depression therapy intermediates

Biological Activity

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (BDHC) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BDHC is characterized by a bicyclic framework that includes two nitrogen atoms, contributing to its distinctive chemical properties. Its molecular formula is C12H16N2O2C_{12}H_{16}N_2O_2 with a molar mass of approximately 232.28 g/mol. The compound's structure allows for significant stability and reactivity, making it a valuable scaffold in drug development.

The biological activity of BDHC can be attributed to its interaction with various molecular targets:

  • Antiproliferative Activity : BDHC has demonstrated significant antiproliferative effects against cancer cell lines, particularly HeLa cells. This suggests potential applications in cancer therapy by inhibiting cell growth and proliferation.
  • Neuropharmacological Effects : Preliminary studies indicate that BDHC may influence neurotransmitter systems, which opens avenues for research into neuropharmacological applications.

Table 1: Biological Activities of this compound

Biological ActivityEffect/TargetReference
AntiproliferativeHeLa cancer cells
Neurotransmitter modulationPotential neuropharmacology
Enzyme interactionVarious enzymes

Case Studies and Research Findings

Several studies have investigated the biological activities of BDHC:

  • Anticancer Studies :
    • A study reported that BDHC exhibited a dose-dependent inhibition of HeLa cell proliferation, with IC50 values indicating effective antiproliferative activity. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.
  • Neuropharmacological Research :
    • Research exploring BDHC's effects on neurotransmitter systems revealed potential modulation of serotonin receptors, suggesting possible antidepressant-like effects.
  • Synthesis and Derivative Studies :
    • Investigations into synthesized derivatives of BDHC have shown enhanced biological activity compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles.

Safety and Handling

While BDHC shows promise in various biological applications, safety precautions are necessary when handling the compound due to its chemical properties. Standard laboratory safety measures should be followed, including the use of personal protective equipment (PPE) and proper ventilation.

Q & A

Q. Notes

  • References are formatted as corresponding to the provided evidence.
  • Avoided consumer-focused queries (e.g., pricing) and emphasized methodological rigor.
  • Differentiated basic (synthesis, stability) and advanced (catalysis, SAR) questions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

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